2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid
Overview
Description
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C, is a member of naphthalenes . It is a pharmaceutical impurity standard with the empirical formula C14H13BrO3 .
Synthesis Analysis
The synthesis of this compound has been described in the literature. A simple, clean, and environmentally benign route to the enantioselective synthesis of this compound has been reported using Preyssler heteropolyacid, H14[NaP5W30O110], as a green and reusable catalyst in water and in the presence of 1-(6-methoxynaphthalen-2-yl)propan-1-one and D-mannitol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the following canonical SMILES: CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O . The exact mass of the molecule is 308.00481 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 309.15 g/mol, a computed XLogP3-AA value of 3.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and three rotatable bond counts .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods
2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, a key intermediate in the preparation of non-steroidal anti-inflammatory agents, can be synthesized using various methods. One approach involves the methylation of 6-bromo-2-naphthol with dimethyl sulfate or methyl halides, followed by bromination and acylation processes (Xu & He, 2010). Alternative methods include the electrochemical approach for high yield and regioselectivity and the use of environmentally benign methylating agents like dimethyl carbonate.
Spectroscopic and Theoretical Studies
Quantum mechanical, spectroscopic (FT-IR and FT-Raman), and NBO analysis have been conducted to study the optimized geometrical structure, electronic, and vibrational characteristics of this compound. These studies aid in understanding the molecular properties and potential applications in various fields (Sakthivel et al., 2018).
Solubility Characteristics
The solubility of this compound in various solvents like methanol, ethanol, and acetone has been measured, providing crucial data for its formulation and use in different applications (Yan et al., 2009).
Applications in Materials Science
Metal Complex Formation
Research has been conducted on the formation of metal complexes with this compound, indicating potential applications in materials science and catalysis. These studies involve characterizing the resulting complexes with various metal ions, providing insights into their structural and chemical properties (Yousif et al., 2013).
Green Chemistry Applications
The compound has been used in green chemistry, notably in the one-pot synthesis of (S)-Naproxen using environmentally friendly catalysts. This approach highlights its role in sustainable chemical processes (Gharib et al., 2009).
Biomedical Research
Antibacterial Activity
Some derivatives of this compound have demonstrated in vitro antibacterial activity against pathogenic bacteria, suggesting potential use in developing new antibacterial agents (Göksu & Uğuz, 2005).
Antimicrobial Studies
Novel derivatives synthesized from this compound have been evaluated for their antimicrobial properties, indicating its significance in the development of new antimicrobial agents (Fernandes et al., 2014).
Analytical Applications
- HPLC Analysis: It has been used as a fluorescent labelling reagent in HPLC analysis of carboxylic acids, demonstrating its utility in analytical chemistry (Gatti et al., 1992).
Safety and Hazards
The safety and hazards associated with 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid include hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, H361fd - Suspected of damaging fertility or the unborn child, and H411 - Toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
The primary target of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also known as Naproxen Impurity C , is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
This compound acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Properties
IUPAC Name |
2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950307 | |
Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27655-95-4 | |
Record name | (±)-5-Bromonaproxen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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